2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide
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Overview
Description
2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide is a member of the class of benzamides that is N-(2-nitrophenyl)benzamide substituted by a chloro group at position 2 and a piperidin-1-ylsulfonyl group at position 5. It is a member of benzamides, a C-nitro compound, a sulfonamide, a member of piperidines and a member of monochlorobenzenes.
Scientific Research Applications
Antidiabetic and Antimicrobial Potential
A study by Thakal, Singh, and Singh (2020) explored the antidiabetic potential of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives. These compounds were found to be potent inhibitors of α-glucosidase and α-amylase enzymes, suggesting significant potential in diabetes management. Additionally, certain derivatives displayed antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal potential against Candida albicans and Aspergillus niger. This research highlights the dual utility of these compounds in treating diabetes and combating microbial infections (Thakal, Singh, & Singh, 2020).
Bioactivity Study of Benzamide Derivatives
Khatiwora et al. (2013) synthesized benzamide derivatives, including a compound structurally similar to 2-chloro-N-(2-nitrophenyl)-5-(1-piperidinylsulfonyl)benzamide, and studied their bioactivity. The copper complexes of these compounds showed enhanced antibacterial activity against various bacteria compared to free ligands and standard antibiotics. This research suggests the potential of benzamide derivatives in developing new antibacterial agents (Khatiwora et al., 2013).
Antitubercular Drug Precursors
Richter et al. (2021) investigated the crystal and molecular structures of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, a precursor for the synthesis of 8-nitro-1,3-benzothiazin-4-ones. These are a promising class of new antituberculosis drug candidates. The study provides structural insights that could be crucial for developing effective antitubercular agents (Richter et al., 2021).
Serotonin 4 Receptor Agonists
Sonda et al. (2003) synthesized benzamide derivatives with potential as serotonin 4 (5-HT(4)) receptor agonists. These compounds showed promise in enhancing gastrointestinal motility, indicating their potential use in treating gastrointestinal disorders (Sonda et al., 2003).
Insecticide Activity
Schaefer et al. (1978) studied SIR-8514 and SIR-6874, compounds structurally related to this compound, for their effectiveness against mosquitoes. These compounds showed high efficacy in controlling larval populations of certain mosquito species, suggesting their use in insect control (Schaefer et al., 1978).
Crystal Structure Analysis
Saeed, Hussain, and Flörke (2008) analyzed the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, providing insights into its molecular arrangement. This information is crucial for understanding the compound's interaction in biological systems and its potential pharmaceutical applications (Saeed, Hussain, & Flörke, 2008).
Properties
Molecular Formula |
C18H18ClN3O5S |
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Molecular Weight |
423.9g/mol |
IUPAC Name |
2-chloro-N-(2-nitrophenyl)-5-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H18ClN3O5S/c19-15-9-8-13(28(26,27)21-10-4-1-5-11-21)12-14(15)18(23)20-16-6-2-3-7-17(16)22(24)25/h2-3,6-9,12H,1,4-5,10-11H2,(H,20,23) |
InChI Key |
VKXLIGGJNVDIOK-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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